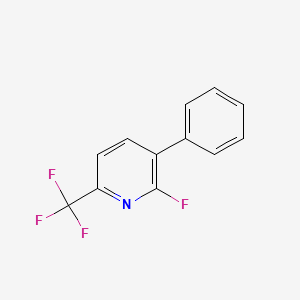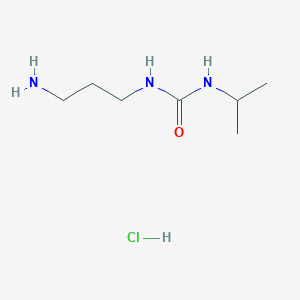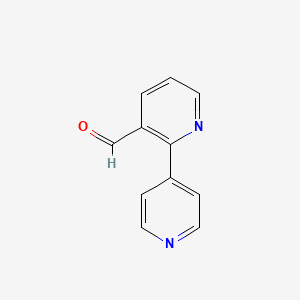
2-(Pyridin-4-yl)nicotinaldehyde
描述
2-(Pyridin-4-yl)nicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with an aldehyde group at the 2-position and another pyridine ring at the 4-position.
作用机制
Target of Action
Similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
It is known that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that 2-(Pyridin-4-yl)nicotinaldehyde might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism pathways .
Result of Action
Similar compounds have demonstrated anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These activities suggest that this compound could potentially have similar effects.
生化分析
Biochemical Properties
2-(Pyridin-4-yl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which is involved in glycolysis . This inhibition reduces glycolytic flux and suppresses glucose uptake, making it a potential candidate for cancer treatment due to its cytostatic effects on transformed cells .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) by reducing glycolytic flux . This compound also impacts the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of PFKFB3, inhibiting its activity and reducing the production of fructose-2,6-bisphosphate . This inhibition leads to a decrease in glycolytic flux and glucose uptake, which in turn affects cellular energy production and proliferation. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Its degradation products and long-term effects on cellular function are still under investigation. In vitro studies have shown that the compound maintains its inhibitory effects on PFKFB3 over extended periods, suggesting its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits cytostatic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis. It interacts with enzymes such as PFKFB3, affecting the levels of metabolites like fructose-2,6-bisphosphate This interaction alters the metabolic flux, leading to changes in cellular energy production and metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of nicotinaldehyde with pyridine derivatives under specific conditions. For example, nicotinaldehyde can react with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature to yield the desired product . Another method involves the use of 2-chloronicotinaldehydes, which can be prepared by the condensation of 4-chloro-2H-chromene-3-carbaldehyde with ethyl-3-aminocrotonate in methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group and the pyridine rings, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学研究应用
2-(Pyridin-4-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of various functional materials and as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the 2-position of the pyridine ring.
Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the 4-position of the pyridine ring.
Uniqueness
2-(Pyridin-4-yl)nicotinaldehyde is unique due to the presence of two pyridine rings and an aldehyde group, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


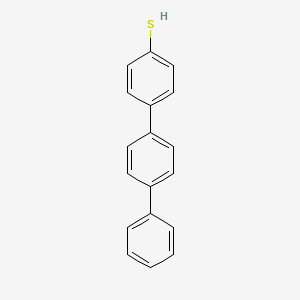

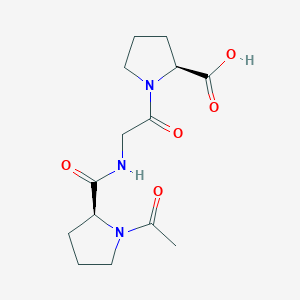




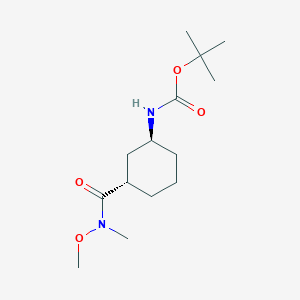
![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)
![[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine](/img/structure/B1440309.png)
